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molecular formula C9H9NO2 B8710835 1-Propargyl-3-methoxypyridine-2-one

1-Propargyl-3-methoxypyridine-2-one

Cat. No. B8710835
M. Wt: 163.17 g/mol
InChI Key: VEEZWCYARGCISS-UHFFFAOYSA-N
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Patent
US08871728B2

Procedure details

To a stirring solution of 3-methoxy-2-pyridinone (1.00 g, 8.00 mmol) in DMF (25 mL), was added propargyl bromide (80 wt % solution in toluene, 1.5 equiv) and K2CO3 (3.313 g, 24 mmol). Reaction mixture was heated to 100° C. After overnight reaction, reaction mixture was partitioned between EtOAc (120 mL) and water (100 mL). Organic layer was separated and washed repeatedly with water (7×100 mL) and brine (1×60 mL). Organic layer was dried on Na2SO4 and evaporated under vacuo to yield dark brown crude product. Column chromatography using gradient CH2Cl2:Acetone (max 20%) gave pure 150 (0.79 g, 60%) as a slightly brownish solid. 1H NMR (CDCl3, 400 MHz) δ 2.36 (1H, t, J=2.8), 3.67 (3H, m), 4.66 (1H, d, J=2.8), 6.05 (1H, t, J=7.2), 6.50 (1H, dd, J=1.6, 7.2), 7.11 (1H, dd, J=1.6, 6.8); 13C NMR (CDCl3, 100 MHz) δ 37.2, 55.5, 74.6, 77.3, 104.8, 112.0, 126.3, 149.4, 157.1. HRMS (EI) calcd for C9H9NO2 [M]+ 163.0633. found 163.0636
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.313 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:9])[NH:5][CH:6]=[CH:7][CH:8]=1.[CH2:10](Br)[C:11]#[CH:12].C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CN(C=O)C.CC(C)=O>[CH2:12]([N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]1=[O:9])[C:11]#[CH:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C(NC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
3.313 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After overnight reaction, reaction mixture
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (120 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed repeatedly with water (7×100 mL) and brine (1×60 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
to yield dark brown crude product

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(C(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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